molecular formula C19H34O4 B11834806 Methyl 2-{3-hexyl-4,12-dioxabicyclo[9.1.0]dodecan-5-yl}acetate

Methyl 2-{3-hexyl-4,12-dioxabicyclo[9.1.0]dodecan-5-yl}acetate

Cat. No.: B11834806
M. Wt: 326.5 g/mol
InChI Key: SQCLJUQRJXQTAE-UHFFFAOYSA-N
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Description

Methyl 2-{3-hexyl-4,12-dioxabicyclo[9.1.0]dodecan-5-yl}acetate is a bicyclic ether derivative featuring a methyl ester group and a hexyl substituent. Its structure comprises a 12-membered bicyclo[9.1.0]dodecane core with two oxygen atoms at positions 4 and 12, a hexyl (C₆H₁₃) chain at position 3, and a methyl acetate (-CH₂COOCH₃) moiety at position 3.

Properties

Molecular Formula

C19H34O4

Molecular Weight

326.5 g/mol

IUPAC Name

methyl 2-(3-hexyl-4,12-dioxabicyclo[9.1.0]dodecan-5-yl)acetate

InChI

InChI=1S/C19H34O4/c1-3-4-5-7-10-15-13-18-17(23-18)12-9-6-8-11-16(22-15)14-19(20)21-2/h15-18H,3-14H2,1-2H3

InChI Key

SQCLJUQRJXQTAE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CC2C(O2)CCCCCC(O1)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 9,10-12,3-diepoxystearate is generally prepared by chemical synthesis. A common method involves the epoxidation of octadecenoic acid with hydrogen peroxide . The reaction conditions typically include:

    Reactants: Octadecenoic acid and hydrogen peroxide.

    Catalyst: Often, a catalyst such as formic acid or acetic acid is used to facilitate the reaction.

    Temperature: The reaction is usually carried out at a controlled temperature to ensure the formation of the desired epoxide groups.

Industrial Production Methods: In industrial settings, the production of methyl 9,10-12,3-diepoxystearate follows similar synthetic routes but on a larger scale. The

Biological Activity

Methyl 2-{3-hexyl-4,12-dioxabicyclo[9.1.0]dodecan-5-yl}acetate is a complex organic compound characterized by its unique bicyclic structure, which contributes to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclo[9.1.0]dodecane framework with a hexyl group and an acetate moiety, enhancing its solubility and reactivity. The unique structure is expected to impart distinct physical and chemical properties compared to similar compounds.

Property Value
Molecular FormulaC₁₄H₂₄O₃
Molecular Weight240.35 g/mol
Boiling PointEstimated around 372°C
Melting PointApproximately 78°C
Density~0.9998 g/cm³

The biological effects of this compound are mediated through its interaction with various molecular targets:

  • Enzymatic Interactions : The compound may interact with specific enzymes, modulating their activity and influencing metabolic pathways.
  • Cell Signaling Pathways : It has been suggested that this compound affects signaling pathways related to cell proliferation, apoptosis, and immune response, which are critical for therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of pathogens:

Microorganism Activity
Escherichia coliInhibitory
Staphylococcus aureusInhibitory
Candida albicansModerate inhibitory
Aspergillus nigerModerate inhibitory

These findings suggest potential applications in developing antimicrobial agents.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been observed in various studies. It may inhibit the production of pro-inflammatory cytokines, thus contributing to its therapeutic potential in treating inflammatory diseases.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study conducted on the crude extracts containing this compound demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria using disk diffusion methods .
  • In Vivo Studies : Animal models have been used to assess the anti-inflammatory properties of the compound, showing a reduction in inflammation markers following treatment with this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its bicyclic ether backbone, which contrasts with linear or monocyclic analogs. Key comparisons include:

a) Methyl 2-Hydroxyacetate (CAS 96-35-5)
  • Molecular Formula : C₃H₆O₃ (vs. estimated C₁₉H₃₂O₄ for the target compound).
  • Functional Groups : A simpler hydroxy ester lacking the bicyclic system or alkyl chains.
  • Properties : Higher polarity due to the hydroxyl group, making it more water-soluble than the target compound. Its safety profile includes respiratory irritation risks .
b) Hexadecyl Amide/Acetate Derivatives
  • Molecular Features : Long hexadecyl (C₁₆H₃₃) chains with acetamido or acetyloxy groups (e.g., [(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-hexadecoxyoxan-2-yl]methyl acetate) .
  • Applications : Used in surfactants or drug delivery due to their lipophilicity. The target compound’s shorter hexyl chain (C₆H₁₃) may reduce hydrophobicity while retaining membrane permeability.

Data Table: Comparative Analysis

Parameter Methyl 2-{3-Hexyl-4,12-Dioxabicyclo[...]Acetate Methyl 2-Hydroxyacetate Hexadecyl Amide Derivatives
Molecular Weight ~268.35 (estimated) 90.08 ~500–600 (estimated)
Key Functional Groups Bicyclic ether, methyl ester Hydroxy ester Acetamido, acetyloxy, hexadecyl
Alkyl Chain Length Hexyl (C₆) None Hexadecyl (C₁₆)
Polarity Moderate (ester + ether) High (hydroxyl) Low (long alkyl chains)
Potential Applications Chiral synthesis, intermediates Solvents, lab reagents Surfactants, drug delivery

Reactivity and Stability

  • Ester Group : The target compound’s methyl ester is less reactive toward hydrolysis than Methyl 2-hydroxyacetate’s hydroxyl ester, which may degrade under acidic/basic conditions .
  • Bicyclic Framework : The rigid structure may enhance stereochemical control in reactions compared to flexible hexadecyl amides.

Research Implications and Gaps

The provided evidence lacks direct data on Methyl 2-{3-hexyl-4,12-dioxabicyclo[9.1.0]dodecan-5-yl}acetate. Future studies should prioritize:

  • Experimental determination of its physicochemical properties (e.g., solubility, melting point).
  • Toxicity profiling and comparison with analogs.
  • Exploration of its utility in catalysis or medicinal chemistry.

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